molecular formula C8H5Cl3F2 B1392327 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene CAS No. 1204296-08-1

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene

Cat. No.: B1392327
CAS No.: 1204296-08-1
M. Wt: 245.5 g/mol
InChI Key: PPSKPPQEBYJQNW-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H5Cl3F2 and a molecular weight of 245.48 g/mol . It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene typically involves the halogenation of a suitable aromatic precursorThe reaction conditions often require the use of catalysts and controlled temperatures to ensure selective substitution and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function. The pathways involved may include enzyme inhibition or activation, disruption of cellular membranes, and interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Lacks the difluoroethyl group, making it less reactive in certain chemical reactions.

    1,2,4-Trichloro-5-(1,1-difluoroethyl)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.

    1,3,5-Trichloro-2-(1,1-difluoroethyl)benzene: Another isomer with distinct reactivity and applications.

Properties

IUPAC Name

1,2,3-trichloro-4-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2/c1-8(12,13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSKPPQEBYJQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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